(2S,4S)-2,4-Dimethylazetidine hydrochloride
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Overview
Description
(2S,4S)-2,4-Dimethylazetidine hydrochloride is a chiral compound with significant interest in the field of organic chemistry. This compound is known for its unique structural properties, which make it a valuable building block in the synthesis of various complex molecules. The hydrochloride salt form enhances its solubility and stability, making it easier to handle in laboratory and industrial settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-2,4-Dimethylazetidine hydrochloride typically involves the use of enantioselective methods to ensure the correct stereochemistry. One common approach is the cyclization of suitable precursors under controlled conditions. For instance, starting from a chiral amine, the cyclization can be achieved using a base such as sodium hydride in an aprotic solvent like tetrahydrofuran. The reaction is carried out at low temperatures to maintain the integrity of the stereocenters.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and ensuring high purity of the final product. The hydrochloride salt is typically formed by treating the free base with hydrochloric acid in a suitable solvent, followed by crystallization to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-2,4-Dimethylazetidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions are common, where the azetidine ring can be opened or modified using nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst, lithium aluminum hydride in ether.
Substitution: Sodium iodide in acetone, potassium tert-butoxide in dimethyl sulfoxide.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted azetidines or ring-opened products.
Scientific Research Applications
(2S,4S)-2,4-Dimethylazetidine hydrochloride finds applications in various fields of scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential role in the synthesis of biologically active compounds, such as enzyme inhibitors and receptor modulators.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of (2S,4S)-2,4-Dimethylazetidine hydrochloride is primarily related to its ability to interact with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways involved depend on the specific application and the nature of the target molecule. For example, in medicinal chemistry, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access.
Comparison with Similar Compounds
Similar Compounds
(2S,4S)-4-Hydroxyproline: Another chiral compound with similar structural features, used in the synthesis of peptides and proteins.
(2S,4S)-4-Aminopyrrolidine: Shares the azetidine ring structure and is used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
(2S,4S)-2,4-Dimethylazetidine hydrochloride is unique due to its specific stereochemistry and the presence of two methyl groups on the azetidine ring. This structural feature imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound in various synthetic applications.
Properties
IUPAC Name |
(2S,4S)-2,4-dimethylazetidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N.ClH/c1-4-3-5(2)6-4;/h4-6H,3H2,1-2H3;1H/t4-,5-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNDQBGXJXDSIMB-FHAQVOQBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N1)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H](N1)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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